4-Cyano-4-[(ethylsulfanylthiocarbonyl)sulfanyl]pentanoic acid
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Overview
Description
4-Cyano-4-[(ethylsulfanylthiocarbonyl)sulfanyl]pentanoic acid is a useful research compound. Its molecular formula is C9H13NO2S3 and its molecular weight is 263.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
4-Cyano-4-[(ethylsulfanylthiocarbonyl)sulfanyl]pentanoic acid is known to be involved in the process of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization . RAFT polymerization is a type of controlled/living radical polymerization. The compound acts as a chain transfer agent in this process, providing a high degree of control over the polymerization .
Biochemical Pathways
It is known to be involved in the raft polymerization process, which is a crucial pathway in polymer chemistry .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the control of polymerization processes . It allows for the synthesis of well-defined and narrowly distributed polymers .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is known that the compound should be stored in a dry room temperature environment .
Properties
IUPAC Name |
4-cyano-4-ethylsulfanylcarbothioylsulfanylpentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S3/c1-3-14-8(13)15-9(2,6-10)5-4-7(11)12/h3-5H2,1-2H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWSCDNULKOKTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(=S)SC(C)(CCC(=O)O)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-cyano-4-[(ethylsulfanylthiocarbonyl)sulfanyl]pentanoic acid in the synthesis of glucose-based block copolymers?
A1: this compound acts as a chain transfer agent (CTA) in the Reversible Addition–Fragmentation Chain Transfer (RAFT) polymerization of glucose-6-acrylate-1,2,3,4-tetraacetate (GATA) and n-butyl acrylate (n-BA) []. This process enables the controlled synthesis of poly(GATA)-b-poly(n-BA) diblock copolymers with specific molecular weights and narrow dispersity.
Q2: What are the advantages of using CEP as a CTA in this specific research context compared to other potential CTAs?
A2: While the research paper [] primarily focuses on the synthesis and characterization of the glucose-based copolymers, it does mention that other CTAs, such as S,S-dibenzyl trithiocarbonate (DTC) and 3,5-bis(2-dodecylthiocarbonothioylthio-1oxopropoxy)benzoic acid (BTCBA), were also employed. Comparing the effectiveness of different CTAs in this specific polymerization system could be an interesting avenue for further research. Factors like control over molecular weight, dispersity, and potential impact on the resulting copolymer properties could be investigated.
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